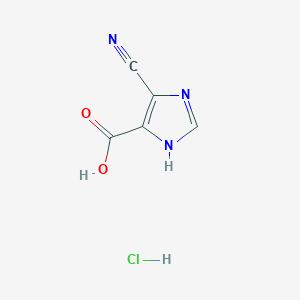

4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C5H3N3O2·HCl. It is an imidazole derivative, characterized by the presence of a cyano group at the 4-position and a carboxylic acid group at the 5-position of the imidazole ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Mecanismo De Acción

Target of Action

Imidazole compounds, in general, are known to interact with a broad range of biological targets due to their versatile chemical structure .

Mode of Action

Imidazole compounds are known to interact with their targets in various ways, often leading to changes in cellular processes .

Biochemical Pathways

Imidazole compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The storage temperature and physical form (powder) of the compound can potentially influence its stability .

Análisis Bioquímico

Biochemical Properties

The imidazole ring in 4-cyano-1H-imidazole-5-carboxylic acid hydrochloride is amphoteric in nature, showing both acidic and basic properties . This allows it to interact with a variety of enzymes, proteins, and other biomolecules. Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.

Molecular Mechanism

It is known that imidazole derivatives can show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression associated with 4-cyano-1H-imidazole-5-carboxylic acid hydrochloride are not currently known.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanoimidazole with a suitable carboxylating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Cyano-1H-imidazole-5-carboxylic acid; hydrochloride is an imidazole derivative characterized by the presence of a cyano group and a carboxylic acid functional group. Its molecular formula is C5H4ClN3O2, and it possesses the following structural features:

- Imidazole ring : A five-membered aromatic ring containing two nitrogen atoms.

- Carboxylic acid group : Contributes to its acidic properties.

- Cyano group : Enhances its reactivity and potential biological activity.

Antitumor Activity

Research has indicated that imidazole derivatives, including 4-cyano-1H-imidazole-5-carboxylic acid; hydrochloride, exhibit significant antitumor activity. A study demonstrated that derivatives of imidazole can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. For instance, it has been shown to inhibit the activity of various enzymes linked to metabolic disorders. The structure-activity relationship (SAR) studies have revealed that modifications in the imidazole ring can enhance inhibitory potency against specific targets .

Herbicide Development

The compound has been explored for its herbicidal properties. Research indicated that certain derivatives can effectively control weed growth in rice crops, making them valuable in agricultural settings . The application rates and efficacy vary based on environmental conditions and specific crop types.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of 4-cyano-1H-imidazole-5-carboxylic acid; hydrochloride with various biological targets. These studies provide insights into how this compound can be optimized for better efficacy as a therapeutic agent .

Synthesis of Novel Derivatives

The synthesis of novel derivatives from 4-cyano-1H-imidazole-5-carboxylic acid; hydrochloride has been a focus area, leading to compounds with enhanced biological activities. Techniques such as combinatorial chemistry have been utilized to generate libraries of derivatives for screening against multiple targets .

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

A study conducted on the antitumor effects of imidazole derivatives highlighted the role of 4-cyano-1H-imidazole-5-carboxylic acid; hydrochloride in inhibiting cancer cell proliferation. The compound was tested against various cancer cell lines, showing promising results with an IC50 value significantly lower than standard chemotherapeutic agents.

Case Study 2: Herbicidal Application

Field trials demonstrated that formulations containing this compound effectively reduced weed biomass in rice paddies by over 70% compared to untreated controls. These trials emphasized the potential for integrating this compound into sustainable agricultural practices.

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-5-carbamoylimidazole: This compound has a similar imidazole structure but with an amino group instead of a cyano group.

4-Aminoimidazole-5-carboxamide: Another similar compound with an amino group at the 4-position and a carboxamide group at the 5-position.

Uniqueness

4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride is unique due to the presence of both a cyano and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in applications where specific interactions with molecular targets are required .

Actividad Biológica

4-Cyano-1H-imidazole-5-carboxylic acid; hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring with a cyano group and a carboxylic acid moiety, which contribute to its chemical reactivity and biological interactions. Its molecular formula is C6H4ClN3O2, and it has a molecular weight of approximately 189.57 g/mol.

Antimicrobial Properties

Recent studies have indicated that 4-Cyano-1H-imidazole-5-carboxylic acid exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also demonstrated promising anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

| A549 (lung cancer) | 12 |

Flow cytometry assays confirmed that the compound triggers apoptosis via the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

The biological activity of 4-Cyano-1H-imidazole-5-carboxylic acid is believed to arise from its ability to interact with various cellular targets. The presence of the cyano group may enhance its binding affinity to enzymes involved in metabolic pathways, potentially inhibiting their function. Research suggests that it may affect signaling pathways related to cell proliferation and apoptosis.

Case Studies

A notable case study investigated the efficacy of this compound in combination with existing chemotherapeutics. In a preclinical model using xenograft tumors, the combination therapy showed enhanced tumor regression compared to monotherapy, suggesting a synergistic effect that warrants further investigation.

Toxicological Profile

While the compound exhibits significant biological activity, its safety profile remains crucial for therapeutic applications. Toxicological assessments indicate that acute exposure may lead to irritation but does not produce chronic adverse effects at therapeutic doses. Long-term studies are necessary to fully understand its safety profile.

Propiedades

IUPAC Name |

4-cyano-1H-imidazole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2.ClH/c6-1-3-4(5(9)10)8-2-7-3;/h2H,(H,7,8)(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBRSAWHAFOICB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)O)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.